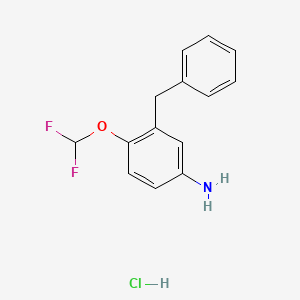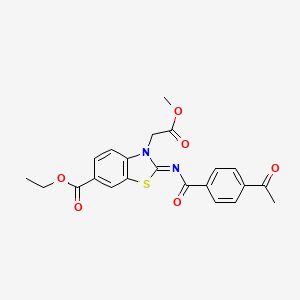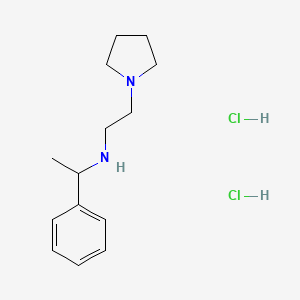
3-Benzyl-4-(difluoromethoxy)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-4-(difluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C14H13F2NO•HCl and a molecular weight of 285.72 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride consists of 14 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 chlorine atom . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The molecular weight of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride is 285.72 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
- Research Context : In a study by Kollenz et al. (1977), 4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione reacts with aldehydes or ketones, including aniline derivatives, to produce 1,3-dioxin-4-ones. This highlights the role of aniline compounds in synthesizing complex organic structures, possibly including 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Kollenz, Ziegler, Ott, & Kriwetz, 1977).
Spectroscopic Studies
- Research Findings : In a 2014 study, the Fourier transform infrared (FT-IR) and FT-Raman spectra of 4-nitro-3-(trifluoromethyl)aniline were recorded and analyzed. This study is significant for understanding the vibrational, structural, and electronic properties of similar aniline compounds, including 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Saravanan, Balachandran, & Viswanathan, 2014).
Intramolecular Catalysis
- Application in Catalysis : A 1976 study by Hawkins explored the hydrolysis of phthalanilic acids, which are structurally related to aniline derivatives. Such studies could provide insights into catalytic processes involving 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Hawkins, 1976).
Polymer Chemistry
- Synthesis and Applications : Andreu et al. (2006) discussed the synthesis of benzoxazines derived from aniline and 4-hydroxybenzoic acid. This research has implications for the synthesis and application of polymers using aniline derivatives like 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Andreu, Espinosa, Galià, Cádiz, Ronda, & Reina, 2006).
Antimicrobial Activity
- Pharmaceutical Applications : Habib, Hassan, and El‐Mekabaty (2013) synthesized novel quinazolinone derivatives using aniline compounds, testing them for antimicrobial activity. This suggests potential pharmaceutical applications for 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Habib, Hassan, & El‐Mekabaty, 2013).
Direct Conversion Processes
- Chemical Transformations : Baigrie et al. (1972) explored the reaction of aniline with various agents, leading to different chemical transformations. Such research is essential for understanding the reactions and potential applications of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride in various synthesis processes (Baigrie, Cadogan, Mitchell, Robertson, & Sharp, 1972).
Safety and Hazards
The safety data sheet for a similar compound, 3-(Difluoromethoxy)aniline, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . It is advised to store in a well-ventilated place and keep the container tightly closed .
Propiedades
IUPAC Name |
3-benzyl-4-(difluoromethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO.ClH/c15-14(16)18-13-7-6-12(17)9-11(13)8-10-4-2-1-3-5-10;/h1-7,9,14H,8,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZRNWEKCFCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800987.png)
![(1-Methyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2800992.png)
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2800993.png)

![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2800996.png)
![3-cinnamyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800997.png)

![2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide](/img/structure/B2801001.png)
![4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2801002.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2801004.png)
![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2801006.png)
![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2801007.png)